molecular formula C15H11F3O4 B6409874 5-Methoxy-3-(4-trifluoromethoxyphenyl)benzoic acid CAS No. 1261831-45-1

5-Methoxy-3-(4-trifluoromethoxyphenyl)benzoic acid

Cat. No.: B6409874
CAS No.: 1261831-45-1
M. Wt: 312.24 g/mol
InChI Key: UQPZPCGMUDIIGO-UHFFFAOYSA-N
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Description

5-Methoxy-3-(4-trifluoromethoxyphenyl)benzoic acid is a substituted benzoic acid derivative featuring a methoxy group at the 5-position and a trifluoromethoxyphenyl group at the 3-position of the benzene ring. This compound is structurally characterized by electron-withdrawing substituents (trifluoromethoxy) and electron-donating groups (methoxy), which influence its physicochemical properties and biological activity. Such methods are likely applicable to the target compound.

Properties

IUPAC Name

3-methoxy-5-[4-(trifluoromethoxy)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O4/c1-21-13-7-10(6-11(8-13)14(19)20)9-2-4-12(5-3-9)22-15(16,17)18/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPZPCGMUDIIGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691798
Record name 5-Methoxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261831-45-1
Record name 5-Methoxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered intermediates, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . The methoxy group can be introduced via nucleophilic substitution reactions using methanol and a suitable leaving group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the benzoic acid moiety can yield benzyl alcohol derivatives.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

  • Oxidation products include aldehydes and carboxylic acids.
  • Reduction products include benzyl alcohol derivatives.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The chemical structure of 5-Methoxy-3-(4-trifluoromethoxyphenyl)benzoic acid includes:

  • A benzoic acid core
  • A methoxy group at the 5-position
  • A trifluoromethoxy group at the para position of the phenyl ring

This specific arrangement enhances the compound's lipophilicity and reactivity, making it suitable for various applications.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Organic Synthesis

  • Building Block : It serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.
  • Reactions : The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution to form derivatives with distinct properties.
  • Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor or modulator, impacting biochemical pathways crucial for cellular function.
  • Antimicrobial Properties : Preliminary studies have shown activity against various bacterial strains, suggesting potential use in developing antimicrobial agents.

Medicinal Chemistry

  • Therapeutic Potential : The compound is being explored for its anti-inflammatory and anticancer properties. Its mechanism involves interaction with specific molecular targets that may lead to therapeutic effects.
  • Drug Development : As a precursor in drug development, it shows promise in creating novel therapeutic agents targeting diseases driven by specific molecular interactions.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of derivatives of this compound against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be approximately 5 µM, indicating significant antibacterial activity.

CompoundMIC (µM)Target Organism
This compound5Staphylococcus aureus

Case Study 2: Anticancer Potential

In vitro tests on colorectal carcinoma cell lines demonstrated that derivatives similar to this compound exhibited IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU), suggesting their potential role in cancer treatment.

CompoundIC50 (µM)Cancer Cell Line
Derivative A<10Colorectal carcinoma
5-FU~20Colorectal carcinoma

Mechanism of Action

The mechanism of action of 5-Methoxy-3-(4-trifluoromethoxyphenyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The methoxy group can participate in hydrogen bonding and other interactions with target proteins, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

The following compounds share structural similarities with 5-Methoxy-3-(4-trifluoromethoxyphenyl)benzoic acid:

Compound Name Substituents Key Differences Reference
2-Methyl-3-(4-trifluoromethoxyphenyl)benzoic acid (YB-2736) Methyl at 2-position, trifluoromethoxyphenyl at 3-position Methyl vs. methoxy at position 2
3-Methyl-4-(4-trifluoromethoxyphenyl)benzoic acid (YB-2735) Methyl at 3-position, trifluoromethoxyphenyl at 4-position Substituent positional isomerism
5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid Nitro group at 5-position (vs. methoxy) Electron-withdrawing nitro vs. methoxy
4-Amino-3-(4-(trifluoromethyl)benzyloxy)benzoic acid (5i) Amino at 4-position, benzyloxy group with trifluoromethyl Amino vs. methoxy; benzyloxy linkage

Key Observations :

  • Substituent Position : Positional isomerism (e.g., YB-2735 vs. target compound) significantly alters electronic distribution and steric effects, impacting solubility and binding affinity .
  • Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) enhances solubility compared to nitro groups (electron-withdrawing), which may reduce bioavailability .
Physicochemical Properties

Comparative data for selected benzoic acid derivatives:

Compound Melting Point (°C) Solubility (Polar Solvents) LogP (Predicted) Reference
This compound Not reported Moderate (DMSO, methanol) ~3.2 (estimated)
4-Amino-3-(4-(trifluoromethyl)benzyloxy)benzoic acid 217.5–220 High (DMSO, chloroform) 2.8
5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid Not reported Low (chloroform, hexane) ~3.5

Trends :

  • Melting Points: Amino-substituted derivatives (e.g., 4i) exhibit higher melting points due to hydrogen bonding .

Biological Activity

5-Methoxy-3-(4-trifluoromethoxyphenyl)benzoic acid is a benzoic acid derivative that has garnered interest for its potential biological activities. This compound features a methoxy group and a trifluoromethoxy group, which may influence its pharmacological properties. Understanding its biological activity is critical for exploring its applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H13F3O4
  • Molecular Weight : 320.26 g/mol

This compound is characterized by its lipophilic properties due to the presence of the trifluoromethoxy group, which can enhance membrane permeability and affect its interaction with biological targets.

Anti-inflammatory Activity

Recent studies have indicated that benzoic acid derivatives can exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown inhibition of enzymes involved in inflammatory pathways, such as soluble epoxide hydrolase (sEH) and 5-lipoxygenase (5-LOX). These enzymes play crucial roles in the synthesis of pro-inflammatory mediators.

A study reported that certain benzoic acid derivatives displayed IC50 values less than 1 μM against 5-LOX, suggesting potent anti-inflammatory effects . The structure-activity relationship (SAR) indicates that modifications at the para-position of the phenyl ring can enhance inhibitory potency .

Antioxidant Activity

Benzoic acid derivatives have also been evaluated for their antioxidant properties. The presence of electron-donating groups such as methoxy enhances the ability of these compounds to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is particularly relevant in the context of age-related diseases where oxidative damage is a key factor.

Cytotoxicity and Antiproliferative Effects

Research has demonstrated that some benzoic acid derivatives possess cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of cell cycle progression. For example, studies on related compounds have shown significant antiproliferative activity, indicating potential applications in cancer therapy .

The biological activity of this compound may be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes, thereby reducing the production of inflammatory mediators.
  • Receptor Modulation : It may interact with various receptors influencing cellular signaling pathways related to inflammation and cancer progression.

Case Studies and Research Findings

Study ReferenceFindings
Demonstrated potent inhibition of 5-LOX with IC50 < 1 μM.
Showed antiproliferative effects against cancer cell lines; induced apoptosis.
Investigated structure-activity relationships highlighting the importance of functional groups on biological activity.

Chemical Reactions Analysis

Carboxylation via Directed Metalation

The benzoic acid moiety can be introduced via directed ortho-metalation followed by carboxylation. For structurally analogous compounds (e.g., 5-bromo-2-trifluoromethoxy-benzoic acid), this involves:

  • Reagents : Lithium diisopropylamide (LDA) in THF at -78°C, followed by CO₂ quenching .

  • Yield : 37–49% after purification .

Example Protocol :

  • LDA is generated in situ from DIPEA and n-BuLi at 0°C.

  • The aryl substrate (e.g., 1-bromo-4-trifluoromethoxybenzene) is treated with LDA at -100°C to form a lithiated intermediate.

  • CO₂ gas is bubbled through the solution, yielding the carboxylic acid after acidic workup .

Esterification

The carboxylic acid undergoes esterification to form methyl esters, a key step in prodrug synthesis:

  • Reagents : Methanol, H₂SO₄ (catalytic), under reflux .

  • Yield : Up to 89% .

Reaction ConditionsProductYield
H₂SO₄, MeOH, 70°C, 16 hMethyl 5-methoxy-3-(4-trifluoromethoxyphenyl)benzoate89%

Amide Coupling

The acid participates in peptide-like couplings to form bioactive derivatives:

  • Reagents : HATU, DIPEA, and amines in DMF .

  • Applications : Synthesis of benzamide intermediates for drug discovery .

Example :
5-Methoxy-3-(4-trifluoromethoxyphenyl)benzoic acid → N-substituted benzamide

  • Yield : 46% after chromatography .

Methoxy Group Demethylation

While direct demethylation data for this compound is limited, analogous trifluoromethoxy-containing aromatics undergo demethylation with BBr₃ or HI to yield phenolic derivatives .

Trifluoromethoxy Group Stability

The trifluoromethoxy group exhibits high stability under acidic and basic conditions but may undergo nucleophilic displacement in the presence of strong bases (e.g., LDA) .

Suzuki–Miyaura Cross-Coupling

Though not explicitly documented for this compound, the aryl bromide precursor (e.g., 5-bromo analog) undergoes cross-coupling with boronic acids using Pd catalysts .

Typical Conditions :

  • Catalyst : Pd(PPh₃)₄

  • Base : K₂CO₃

  • Solvent : Dioxane/H₂O, 80°C

Oxidation and Reduction

  • Oxidation : The benzylic alcohol intermediate (derived from borane-THF reduction of the acid) can be re-oxidized to the carboxylic acid using KMnO₄ or CrO₃ .

  • Reduction : LiAlH₄ reduces the acid to the corresponding alcohol (37% yield) .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and HF .

  • Photodegradation : UV exposure induces cleavage of the trifluoromethoxy group, forming phenolic byproducts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-methoxy-3-(4-trifluoromethoxyphenyl)benzoic acid, and how can purity be ensured?

  • Methodology : A multistep synthesis involving Suzuki-Miyaura coupling for attaching the 4-trifluoromethoxyphenyl group to the benzoic acid core is recommended. Key steps include:

  • Protection of the benzoic acid group as a methyl ester to avoid side reactions.
  • Coupling of 3-methoxy-5-bromobenzoate with 4-trifluoromethoxyphenylboronic acid under Pd catalysis .
  • Deprotection of the ester group using alkaline hydrolysis (e.g., NaOH/EtOH).
    • Purity Control : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) and final product via recrystallization (ethanol/water). Confirm purity (>98%) using HPLC with a C18 column and UV detection at 254 nm .

Q. How can structural characterization of this compound be performed to validate its identity?

  • Analytical Techniques :

  • NMR : Use 1^1H and 13^13C NMR to confirm substituent positions. For example, the trifluoromethoxy group shows a distinct 19^19F NMR signal at ~-58 ppm .
  • Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (expected [M-H]^- at m/z 355.06).
  • X-ray Crystallography : If crystals are obtained (e.g., via slow evaporation in DMSO/water), determine the dihedral angles between aromatic rings to assess planarity .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for this compound across different assay systems?

  • Case Example : Discrepancies in IC50_{50} values for enzyme inhibition (e.g., cyclooxygenase vs. lipoxygenase) may arise from:

  • Solubility Issues : Use DMSO stock solutions ≤0.1% to avoid solvent interference. Validate solubility in assay buffers via dynamic light scattering (DLS) .
  • Metabolic Instability : Perform microsomal stability assays (e.g., liver microsomes + NADPH) to assess degradation rates. Modify the trifluoromethoxy group to improve metabolic resistance .
    • Statistical Validation : Apply Bland-Altman analysis to compare inter-assay variability and identify systemic biases .

Q. How can computational methods predict the binding interactions of this compound with therapeutic targets?

  • Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR). Focus on hydrogen bonding with Arg120 and hydrophobic contacts with the trifluoromethoxy group .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex. Analyze root-mean-square deviation (RMSD) to identify conformational shifts .
  • QSAR Modeling : Develop a 2D-QSAR model using descriptors like logP, polar surface area, and H-bond acceptor count to optimize bioactivity .

Q. What experimental designs are suitable for evaluating the compound’s pharmacokinetic properties?

  • In Vitro ADME :

  • Permeability : Caco-2 cell monolayer assay (Papp_{app} >1×106^{-6} cm/s indicates good absorption).
  • Plasma Stability : Incubate compound in rat plasma (37°C, 4h) and quantify via LC-MS/MS .
    • In Vivo Pharmacokinetics : Administer IV/PO doses in rodents. Calculate AUC, t1/2t_{1/2}, and bioavailability using non-compartmental analysis (Phoenix WinNonlin) .

Methodological Challenges

Q. How can the electron-withdrawing effects of the trifluoromethoxy group be exploited in reaction design?

  • Case Study : The -OCF3_3 group enhances electrophilic aromatic substitution reactivity. For example, nitration at the para position of the trifluoromethoxyphenyl ring occurs selectively under HNO3_3/H2_2SO4_4 at 0°C .
  • Catalysis : Use Pd(OAc)2_2/XPhos for Buchwald-Hartwig amination; the -OCF3_3 group stabilizes the transition state via resonance .

Q. What analytical techniques are critical for detecting degradation products during stability studies?

  • Forced Degradation : Expose the compound to heat (40°C, 75% RH, 4 weeks) and acidic/alkaline conditions.
  • Detection : Use UPLC-QTOF-MS to identify hydrolyzed products (e.g., loss of -OCH3_3 or -OCF3_3 groups) .

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